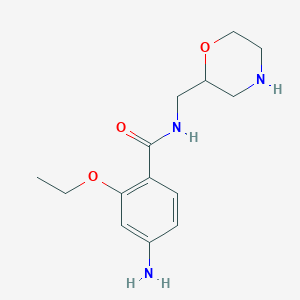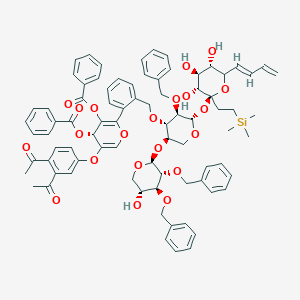
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of chiral ligands for asymmetric synthesis .
Biology:
- Studied for its role in protein synthesis and structure.
- Investigated for its potential in modulating enzyme activity and protein interactions .
Medicine:
- Explored for its therapeutic potential in treating conditions related to collagen synthesis and repair.
- Investigated for its role in drug delivery systems due to its ester functional group .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty polymers and materials .
Mechanism of Action
The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .
Comparison with Similar Compounds
L-Proline: A naturally occurring amino acid with similar structural features but different stereochemistry.
D-Proline, 4-hydroxy-, methyl ester hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness:
- The presence of the ethyl ester functional group in (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate provides unique chemical properties, such as increased lipophilicity and altered reactivity.
- The specific stereochemistry of the compound influences its biological activity and interactions with molecular targets .
Properties
CAS No. |
142824-25-7 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
Canonical SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Synonyms |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

